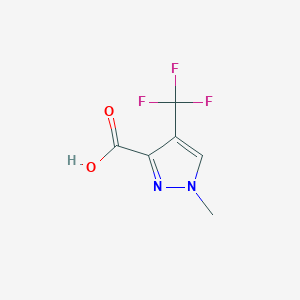

1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid

Übersicht

Beschreibung

1-Methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the 1-position and a trifluoromethyl group at the 4-position

Vorbereitungsmethoden

The synthesis of 1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as 1-methylpyrazole and trifluoromethylating agents.

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Analyse Chemischer Reaktionen

1-Methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or dimethyl sulfoxide (DMSO), and catalysts such as palladium or copper complexes.

Wissenschaftliche Forschungsanwendungen

1-Methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets . The compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity and affecting various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

1-Methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: This isomer differs in the position of the carboxylic acid group, which can lead to different chemical and biological properties.

4-Methyl-1-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid: This compound has a methyl group at the 4-position instead of the 1-position, resulting in variations in reactivity and applications.

1-Methyl-4-(difluoromethyl)-1H-pyrazole-3-carboxylic acid:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Biologische Aktivität

Overview

1-Methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid (CAS: 878204-61-6) is a heterocyclic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This compound features a pyrazole ring, which is known for its significant pharmacological properties. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it an interesting candidate for drug development.

- Molecular Formula: C₆H₅F₃N₂O₂

- Molecular Weight: 194.11 g/mol

- IUPAC Name: this compound

- Purity: 97% .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoromethyl substitution enhances the compound's ability to penetrate biological membranes and interact with specific enzymes and receptors, which may lead to various therapeutic effects.

Anticancer Activity

Research indicates that compounds containing the pyrazole scaffold, including this compound, exhibit significant anticancer properties. In vitro studies have shown that related pyrazole derivatives can inhibit the growth of various cancer cell lines, including:

- Breast Cancer: Induction of apoptosis in MDA-MB-231 cells was observed at concentrations as low as 1 µM, with enhanced caspase-3 activity noted at higher concentrations (10 µM) .

- Lung and Colorectal Cancer: Compounds within this class have demonstrated antiproliferative effects across multiple cancer types .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Studies have shown that certain pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. Notably:

- IC₅₀ values for anti-inflammatory activity were reported in the range of 57.24 to 69.15 µg/mL, comparable to standard anti-inflammatory drugs like diclofenac .

Synthesis and Evaluation

A study focused on synthesizing various pyrazole derivatives, including this compound, highlighted its potential as a building block for developing new pharmaceuticals. The research involved:

- Molecular Modeling Studies: These studies helped predict the binding interactions of the compound with target proteins .

- Biological Evaluation: Compounds were screened for their ability to disrupt microtubule assembly, indicating potential as microtubule-destabilizing agents .

Comparative Analysis with Similar Compounds

A comparison was made between this compound and other similar compounds to elucidate differences in biological activity:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | Different carboxyl position | Varies in anticancer efficacy |

| 4-Methyl-1-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid | Methyl group at the 4-position | Altered reactivity and potential applications |

| 1-Methyl-4-(difluoromethyl)-1H-pyrazole-3-carboxylic acid | Differing fluorine substitution | Distinct chemical properties |

Eigenschaften

IUPAC Name |

1-methyl-4-(trifluoromethyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O2/c1-11-2-3(6(7,8)9)4(10-11)5(12)13/h2H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDCSKHXNYGOCEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.